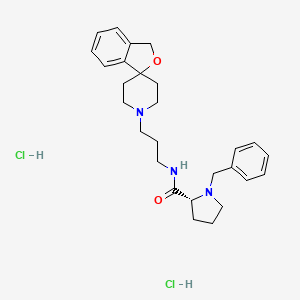![molecular formula C29H29N3O5S2 B2611710 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide CAS No. 425400-81-3](/img/structure/B2611710.png)
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a tricyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the sulfonamide groups via sulfonation reactions.
- Functionalization of the trimethylphenyl groups through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including metathesis and polymerization.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide involves its interaction with molecular targets through various pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds in reactions. Its sulfonamide groups may interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
類似化合物との比較
Similar Compounds
Grubbs Catalyst® M204: A ruthenium-based catalyst with similar structural features and applications in metathesis reactions.
Zhan Catalyst-1B: Another ruthenium-based catalyst used in olefin metathesis with comparable reactivity.
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene: A compound with a similar core structure used in various catalytic processes.
Uniqueness
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide stands out due to its unique tricyclic structure and the presence of multiple functional groups, which provide versatility in its applications and reactivity.
特性
IUPAC Name |
2-oxo-6-N,8-N-bis(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S2/c1-15-10-17(3)26(18(4)11-15)31-38(34,35)23-14-24(28-25-21(23)8-7-9-22(25)29(33)30-28)39(36,37)32-27-19(5)12-16(2)13-20(27)6/h7-14,31-32H,1-6H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRQFIGVCANMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=C(C=C(C=C5C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(Morpholine-4-carbonyl)phenyl]-3-phenylurea](/img/structure/B2611627.png)


![[2-(4-Methoxy-phenoxy)-acetylamino]-acetic acid](/img/structure/B2611632.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2611634.png)

![1-(2,4-Dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2611636.png)



![2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid](/img/structure/B2611643.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2611646.png)
![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)

